molecular formula C6H3NO4Pb B14152927 1,3-Benzenediol, 2-nitro-, lead salt, basic CAS No. 70268-38-1

1,3-Benzenediol, 2-nitro-, lead salt, basic

Cat. No.: B14152927
CAS No.: 70268-38-1
M. Wt: 360 g/mol
InChI Key: XHJSXRAOLYVLSJ-UHFFFAOYSA-L
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Description

1,3-Benzenediol, 2-nitro-, lead salt, basic is a chemical compound with the molecular formula C6H3NO4Pb. It is a lead salt derivative of 2-nitroresorcinol, which is a nitro-substituted resorcinol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 2-nitro-, lead salt, basic typically involves the nitration of resorcinol (1,3-benzenediol) followed by the reaction with lead salts. The nitration process introduces a nitro group (-NO2) to the resorcinol molecule, resulting in 2-nitroresorcinol. This intermediate is then reacted with lead salts under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale nitration and subsequent lead salt formation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 2-nitro-, lead salt, basic undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenediol, 2-nitro-, lead salt, basic has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 2-nitro-, lead salt, basic involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular processes. The lead ion can interact with various enzymes and proteins, potentially affecting their function. These interactions can lead to a range of biological effects, depending on the specific context and conditions .

Comparison with Similar Compounds

Similar Compounds

    2-Nitroresorcinol: The parent compound without the lead salt.

    1,3-Benzenediol, 2,4,6-trinitro-, lead salt: A more heavily nitrated derivative.

    Resorcinol: The non-nitrated parent compound

Uniqueness

1,3-Benzenediol, 2-nitro-, lead salt, basic is unique due to the presence of both the nitro group and the lead ion. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

70268-38-1

Molecular Formula

C6H3NO4Pb

Molecular Weight

360 g/mol

IUPAC Name

lead(2+);2-nitrobenzene-1,3-diolate

InChI

InChI=1S/C6H5NO4.Pb/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,8-9H;/q;+2/p-2

InChI Key

XHJSXRAOLYVLSJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C(=C1)[O-])[N+](=O)[O-])[O-].[Pb+2]

Origin of Product

United States

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